Home > Products > Screening Compounds P143305 > k-Strophanthin-alpha
k-Strophanthin-alpha -

k-Strophanthin-alpha

Catalog Number: EVT-10958376
CAS Number:
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A cardiotonic cardiac glycoside found in STROPHANTHUS. The aglycone is STROPHANTHIN.
Overview

k-Strophanthin-alpha is a potent cardiac glycoside primarily derived from the seeds of the Strophanthus kombé plant and also found in the lily Convallaria. Classified as a cardenolide, k-Strophanthin-alpha exerts significant effects on cardiac function by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient necessary for cardiac muscle contraction. This inhibition results in increased intracellular sodium and calcium levels, enhancing myocardial contractility and making it a valuable compound in cardiology .

Synthesis Analysis

The synthesis of k-Strophanthin-alpha typically involves extraction from natural sources, particularly the seeds of Strophanthus kombé. The extraction process includes:

  1. Grounding the seeds: The seeds are finely ground to increase surface area.
  2. Solvent extraction: Alcohol or other suitable solvents are used to extract the glycosides.
  3. Purification: The crude extract undergoes purification through chromatographic techniques, often utilizing high-performance liquid chromatography (HPLC).
  4. Crystallization: The purified extract is crystallized to yield k-Strophanthin-alpha in its pure form.

In industrial settings, these processes are scaled up, and advanced techniques such as HPLC are employed to ensure high purity and yield.

Molecular Structure Analysis

The molecular structure of k-Strophanthin-alpha consists of a steroid nucleus with specific functional groups that define its activity. It can be characterized by the following data:

  • Chemical Formula: C27H38O6
  • Molecular Weight: 458.58 g/mol
  • Structure: The compound features a lactone ring typical of cardenolides, which contributes to its biological activity.

The structural formula reveals hydroxyl groups and a sugar moiety that are essential for its interaction with the sodium-potassium ATPase enzyme .

Chemical Reactions Analysis

k-Strophanthin-alpha is involved in several chemical reactions, including:

  • Oxidation: Can be oxidized to form various derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions modify functional groups, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions at specific sites on the steroid nucleus can occur under various conditions involving catalysts and solvents.

These reactions can yield different pharmacologically active derivatives, expanding the potential therapeutic applications of k-Strophanthin-alpha and its analogs .

Mechanism of Action

The mechanism of action of k-Strophanthin-alpha primarily involves the inhibition of sodium-potassium ATPase. This inhibition leads to:

  1. Increased intracellular sodium levels: As sodium is not extruded from the cell effectively.
  2. Elevated intracellular calcium levels: This occurs via the sodium-calcium exchanger, which uses the sodium gradient to bring calcium into the cell.
  3. Enhanced cardiac contractility: The increased calcium availability boosts myocardial contraction strength, making k-Strophanthin-alpha an effective cardiotonic agent .
Physical and Chemical Properties Analysis

k-Strophanthin-alpha exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: Approximately 200 °C.

These properties influence its handling and application in laboratory settings and pharmaceutical formulations .

Applications

k-Strophanthin-alpha has several significant applications across various scientific fields:

  • Pharmacology: Used in research to study cardiac function and develop treatments for heart conditions such as congestive heart failure and arrhythmias.
  • Biochemistry: Serves as a model compound for investigating the role of sodium-potassium ATPase in cellular physiology.
  • Quality Control in Pharmaceuticals: Acts as a reference standard for ensuring quality and consistency in pharmaceutical products containing cardiac glycosides.

Its unique mechanism of action and efficacy make it a subject of ongoing research aimed at developing new therapeutic strategies for cardiovascular diseases .

Historical Development and Ethnopharmacological Foundations

Biocultural Significance in African Traditional Medicine Systems

k-Strophanthin-alpha (chemically identified as strophanthidin-D-cymaroside) originates from Strophanthus kombe and related species within the Apocynaceae family, indigenous to tropical Africa. For millennia, African communities—particularly in regions spanning Kenya, Tanzania, and Mozambique—utilized Strophanthus seeds as a core ingredient in arrow poisons for hunting and warfare. The preparation involved macerating seeds to extract cardenolide-rich pastes, which were applied to arrowheads. The compound’s potency as a cardiotoxin enabled rapid immobilization of prey through cardiac paralysis [3] [6] [10]. Beyond its use as a poison, ethnopharmacological records indicate limited but significant therapeutic applications. Traditional healers employed highly diluted seed extracts for ailments such as snakebites, skin infections, and edema, reflecting an empirical understanding of its bioactivity on physiological systems [10]. The dual application as both a lethal weapon and remedy underscores its complex role in African biocultural practices, where context-specific preparation methods dictated pharmacological outcomes [3].

Table 1: Traditional Preparation Methods of Strophanthus-Based Toxins and Medicines

RegionUse CasePlant PartPreparation MethodDocumented Effects
East AfricaArrow poisonSeedsMacerated pasteRapid cardiac arrest in prey
West AfricaWound treatmentSeed extractsDiluted aqueous solutionsAntimicrobial activity
Central AfricaRitual medicineRoots/seedsInfusions with adjuvantsDiuretic effects

Evolution from Arrow Poison Admixture to Investigated Therapeutic Agent

The transition of k-strophanthin-alpha from an indigenous toxin to a Western therapeutic candidate began during colonial expeditions. Scottish missionary Dr. David Livingstone documented the use of S. kombe arrow poisons during his 1858–1863 Zambezi expedition. Samples collected by his team were sent to Kew Gardens in London, where botanists identified Strophanthus kombe as a novel species [3]. By 1862, Professor William Sharpey recognized the extract’s cardiotoxic properties, paralleling digitalis’s effects. Pharmacological validation emerged in 1865 when researchers Pelikan, Fagge, and Stevenson confirmed its digitalis-like action on animal hearts. Thomas Fraser’s isolation of crude "strophanthin" in 1885 marked the first step toward therapeutic development [2] [3]. This catalyzed industrial interest; by the 1890s, European pharmaceutical firms like Boehringer Ingelheim commercialized standardized tinctures for cardiac therapy, repurposing a traditional toxin through alkaloid chemistry [10].

Seminal 19th-Century Pharmacological Characterizations

The late 19th century witnessed rigorous experimental characterization of k-strophanthin-alpha’s mechanism. Oswald Schmiedeberg’s foundational work (1874) established glycosides as the active principles in Strophanthus, distinguishing them from alkaloids. Fraser’s frog experiments (1885) demonstrated dose-dependent increases in cardiac contractility and rhythm modulation, confirming Na⁺/K⁺-ATPase inhibition years before the pump’s discovery [2] [6]. Key findings included:

  • Species-Specific Potency: S. kombe seeds yielded higher glycoside concentrations (8–10%) than S. hispidus or S. gratus [10].
  • Bioactivity Threshold: As little as 0.5 mg purified k-strophanthin-alpha induced measurable inotropy in perfused mammalian hearts [2].
  • Metabolic Stability: Unlike oral digitalis, strophanthin retained efficacy when administered intravenously due to resistance to gastric hydrolysis [6]. These studies positioned k-strophanthin-alpha as a viable alternative to digitalis, particularly for acute cardiac insufficiency [2].

Table 2: Key 19th-Century Milestones in Strophanthin Research

YearResearcher(s)ContributionImpact
1861David LivingstoneCollected S. kombe specimens in MalawiEnabled botanical identification
1865Pelikan, FaggeConfirmed digitalis-like cardiac activity in animalsValidated ethnopharmacological use
1874Oswald SchmiedebergIdentified glycosidic nature of active constituentsIsolated cardenolides
1885Thomas R. FraserIsolated "strophanthin" mixture from seedsStandardized therapeutic extracts

Taxonomic Clarification of Strophanthus kombe Botanical Sources

Early pharmacological studies were hampered by taxonomic confusion among Strophanthus species. S. kombe was definitively classified in 1902 by botanists who delineated its morphology: a deciduous climbing vine with cream-colored, red-streaked flowers and spindle-shaped seeds containing high concentrations of cymaroside-linked glycosides [3]. Critical distinctions from related species included:

  • Seed Morphology: S. kombe seeds are larger (15–20 mm) and hairless versus the pubescent seeds of S. hispidus.
  • Cardenolide Profile: k-Strophanthin-alpha predominates in S. kombe, whereas S. gratus primarily yields ouabain (g-strophanthin) [6] [10].
  • Geographical Distribution: S. kombe thrives in coastal forests of East Africa, while S. sarmentosus dominates West Africa [10]. Commercial sourcing challenges emerged due to these variations. For instance, German pharmacopeias initially mislabeled S. hispidus extracts as "k-strophanthin," compromising batch efficacy. By 1920, botanical authentication became mandatory for therapeutic extracts, ensuring species-specific standardization [3] [10].

Table 3: Differential Features of Major Strophanthus Species

SpeciesPrimary GlycosidesGeographic RangeDistinctive MorphologyCardenolide Yield
S. kombek-Strophanthin-alpha, -βEast AfricaHairless seeds; cream/red flowers8–10%
S. gratusOuabain (g-strophanthin)West AfricaPurple-tinged flowers5–7%
S. sarmentosusSarmentoside, sarmutogeninTropical AfricaElongated seed follicles4–6%

Role in Early Cardiac Therapy and Subsequent Therapeutic Marginalization

k-Strophanthin-alpha gained prominence in early 20th-century cardiology for treating acute heart failure and decompensation. Albert Fraenkel’s Heidelberg clinic pioneered intravenous strophanthin-K (a mixture including k-strophanthin-alpha) from 1905 onward, documenting tens of thousands of injections for conditions like supraventricular tachycardia and post-infarction insufficiency [2] [10]. Its rapid onset (2–10 minutes post-IV) and short half-life (13.4 hours) allowed precise titration unavailable with digitalis [2] [6]. However, two factors precipitated its decline:

  • Absorption Variability: Oral formulations showed erratic bioavailability (<15% absorption), confounded by hydrolysis in acidic gastric environments [4] [6].
  • Rise of Alternatives: Sympathomimetics (e.g., catecholamines) in the 1960s offered broader hemodynamic control in shock states, while digoxin provided predictable oral dosing for chronic heart failure [2] [5]. By 1970, k-strophanthin-alpha was largely restricted to German and French intravenous use for acute angina or myocardial infarction [5] [6]. Its marginalization epitomized therapeutic Darwinism—where novel mechanisms superseded botanically derived agents despite historical efficacy [10].

Properties

Product Name

k-Strophanthin-alpha

IUPAC Name

(3S,5S,8S,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22+,23+,25+,26-,27-,28+,29+,30+/m1/s1

InChI Key

XQCGNURMLWFQJR-JHVHLWGGSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.